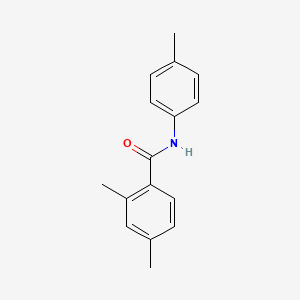
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MIATMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MIATMA belongs to the class of isoxazole derivatives and has a molecular weight of 357.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide also exhibits anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its relatively low solubility, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential area of research is the development of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in animal and human studies.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid and 3-(3,4,5-trimethoxyphenyl)acryloyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to possess anti-inflammatory properties, which could be beneficial for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-10-7-14(18-23-10)17-15(19)6-5-11-8-12(20-2)16(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOLSDEJYREKV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)





![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)